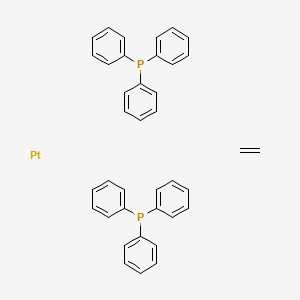
Silicic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, methyl ester, also known as tetramethyl orthosilicate, is a colorless, volatile liquid with the chemical formula CH4O3Si. It is commonly used in various industrial and laboratory applications due to its low viscosity and surface tension. This compound is soluble in organic solvents such as ethanol and ether, making it a versatile reagent in organic synthesis and polymer chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Silicic acid, methyl ester, is typically synthesized through the reaction of silicon tetrachloride with methanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, this compound, is produced by the direct esterification of silicic acid with methanol. The process involves heating a mixture of silicic acid and methanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The product is then purified through distillation .
化学反応の分析
Types of Reactions: Silicic acid, methyl ester, undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.
-
Hydrolysis: In the presence of water, this compound, hydrolyzes to form silicic acid and methanol: [ \text{Si(OCH}_3\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{CH}_3\text{OH} ]
-
Condensation: this compound, can undergo condensation reactions to form siloxane bonds, leading to the formation of polysiloxanes: [ 2 \text{Si(OCH}_3\text{)}_4 \rightarrow \text{(CH}_3\text{O)}_3\text{Si-O-Si(OCH}_3\text{)}_3 + \text{CH}_3\text{OH} ]
-
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different alkoxysilanes .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide.
Transesterification: Various alcohols in the presence of acid or base catalysts.
Major Products Formed:
Hydrolysis: Silicic acid and methanol.
Condensation: Polysiloxanes and methanol.
Transesterification: Different alkoxysilanes and methanol.
科学的研究の応用
Silicic acid, methyl ester, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silica-based materials, including aerogels and zeolites.
Biology: Utilized in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: Applied as a crosslinking agent in the production of silicone polymers, coatings, and adhesives.
作用機序
Silicic acid, methyl ester, can be compared with other similar compounds, such as tetraethyl orthosilicate and orthosilicic acid:
Tetraethyl orthosilicate (Si(OC2H5)4): Similar to this compound, but with ethoxy groups instead of methoxy groups.
Orthosilicic acid (Si(OH)4): The parent compound of silicic acid esters. It is less stable and typically exists in aqueous solutions.
Uniqueness: this compound, is unique due to its high volatility, low viscosity, and ability to form stable siloxane bonds. These properties make it particularly useful in the synthesis of silica-based materials and as a crosslinking agent in polymer chemistry .
類似化合物との比較
- Tetraethyl orthosilicate
- Orthosilicic acid
- Tetramethyl orthosilicate
特性
CAS番号 |
12002-26-5 |
|---|---|
分子式 |
CH4O3Si |
分子量 |
92.13 g/mol |
IUPAC名 |
hydroxy-methoxy-oxosilane |
InChI |
InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3 |
InChIキー |
LZCGXIDLIBLGTF-UHFFFAOYSA-N |
正規SMILES |
CO[Si](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









